molecular formula C16H15NO2 B13926273 2-Benzylisoindoline-5-carboxylic acid

2-Benzylisoindoline-5-carboxylic acid

Cat. No.: B13926273
M. Wt: 253.29 g/mol
InChI Key: QNUOZOFEABCOGU-UHFFFAOYSA-N
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Description

2-Benzylisoindoline-5-carboxylic acid is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules. The compound’s structure includes a benzyl group attached to the isoindoline ring, which is further substituted with a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylisoindoline-5-carboxylic acid typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where isoindoline is treated with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzylisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzylisoindoline-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylisoindoline-3-carboxylic acid
  • 2-Benzylisoindoline-4-carboxylic acid
  • 2-Benzylisoindoline-6-carboxylic acid

Uniqueness

2-Benzylisoindoline-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 5-position can lead to different interactions with molecular targets compared to other isomers.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-benzyl-1,3-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)13-6-7-14-10-17(11-15(14)8-13)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,19)

InChI Key

QNUOZOFEABCOGU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C(=O)O

Origin of Product

United States

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